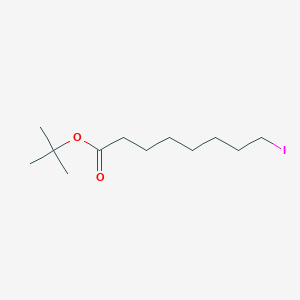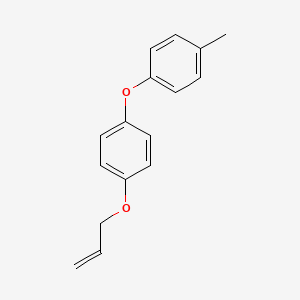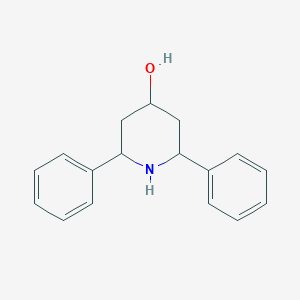![molecular formula C13H19NO2 B8612958 tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
tert-butyl 2-[(4-methylphenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-[(4-methylphenyl)amino]acetate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to an amino-acetic acid moiety, which is further esterified with tert-butyl alcohol. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-[(4-methylphenyl)amino]acetate typically involves the esterification of p-Tolylamino-acetic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
-
Classical Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, sulfuric acid.
Conditions: Reflux the mixture of p-Tolylamino-acetic acid and tert-butyl alcohol in the presence of sulfuric acid for several hours.
Yield: Moderate to high, depending on the purity of the starting materials and reaction conditions.
-
Improved Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, boron trifluoride etherate, anhydrous magnesium sulfate.
Conditions: The reaction is carried out at room temperature with stirring, using boron trifluoride etherate as a catalyst and anhydrous magnesium sulfate to remove water formed during the reaction.
Yield: High, with improved safety and efficiency compared to the classical method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, higher yields, and reduced reaction times. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl 2-[(4-methylphenyl)amino]acetate can undergo oxidation reactions, typically involving the p-tolyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine, room temperature.
Major Products:
Oxidation: Formation of p-Tolylamino-acetic acid derivatives with oxidized p-tolyl group.
Reduction: Formation of p-Tolylamino-ethanol derivatives.
Substitution: Formation of N-substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of peptide mimetics and other bioactive compounds.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and receptors in biochemical assays.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
- Evaluated for its pharmacokinetic properties and metabolic stability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and ligands for industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(4-methylphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The ester group can undergo hydrolysis to release the active amino-acetic acid moiety, which can then interact with its target.
Molecular Targets and Pathways:
Enzymes: The compound can be hydrolyzed by esterases, releasing the active amino-acetic acid.
Receptors: The released amino-acetic acid can bind to specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- p-Tolylamino-acetic acid methyl ester
- p-Tolylamino-acetic acid ethyl ester
- p-Tolylamino-acetic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the esterifying alcohol (tert-butyl, methyl, ethyl, isopropyl).
- Reactivity: tert-butyl 2-[(4-methylphenyl)amino]acetate is generally more sterically hindered, which can affect its reactivity compared to its methyl and ethyl counterparts.
- Applications: The tert-butyl ester is often preferred in applications requiring greater steric protection or slower hydrolysis rates.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
tert-butyl 2-(4-methylanilino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)14-9-12(15)16-13(2,3)4/h5-8,14H,9H2,1-4H3 |
Clé InChI |
BPTRLPIABVWIAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














